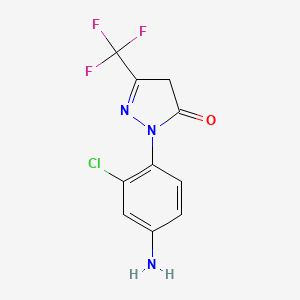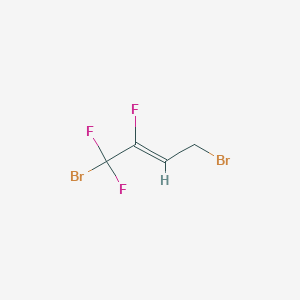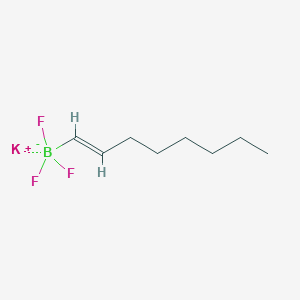![molecular formula C12H10ClNO2 B13904923 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid.
Reduction: Formation of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may interact with nuclear receptor coactivator 1 or peroxisome proliferator-activated receptor gamma, affecting gene expression and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine Related Compound C: 2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide.
Thiazoles: Compounds with a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is unique due to its specific structural features, including the oxazole ring and the chlorophenyl groupIts ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C12H10ClNO2/c1-8-11(6-7-15)14-12(16-8)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
Clé InChI |
VLYKGLDTTSIMNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)

![(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate](/img/structure/B13904867.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13904871.png)
![6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13904877.png)

![tert-butyl 3-[(E)-3-cyanoprop-2-enylidene]azetidine-1-carboxylate](/img/structure/B13904892.png)



